molecular formula C24H44SeSi B14531502 Trimethyl[1-(phenylselanyl)pentadecyl]silane CAS No. 62418-56-8

Trimethyl[1-(phenylselanyl)pentadecyl]silane

Cat. No.: B14531502
CAS No.: 62418-56-8
M. Wt: 439.7 g/mol
InChI Key: KHALPTRGSLNROM-UHFFFAOYSA-N
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Description

Trimethyl[1-(phenylselanyl)pentadecyl]silane is an organosilicon compound with the molecular formula C24H44SeSi . This compound features a silicon atom bonded to three methyl groups and a long alkyl chain terminated with a phenylselanyl group. The presence of selenium in the structure adds unique chemical properties, making it an interesting subject for research in various scientific fields.

Properties

CAS No.

62418-56-8

Molecular Formula

C24H44SeSi

Molecular Weight

439.7 g/mol

IUPAC Name

trimethyl(1-phenylselanylpentadecyl)silane

InChI

InChI=1S/C24H44SeSi/c1-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26(2,3)4)25-23-20-17-16-18-21-23/h16-18,20-21,24H,5-15,19,22H2,1-4H3

InChI Key

KHALPTRGSLNROM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC([Si](C)(C)C)[Se]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of Trimethyl[1-(phenylselanyl)pentadecyl]silane typically involves the reaction of a silylating agent with a phenylselanyl-substituted alkyl halide. Common silylating agents include trimethylchlorosilane or trimethylsilyl triflate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Trimethyl[1-(phenylselanyl)pentadecyl]silane can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride.

    Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Trimethyl[1-(phenylselanyl)pentadecyl]silane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds.

    Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles.

    Medicine: Organoselenium compounds have been investigated for their antioxidant and anticancer properties.

    Industry: It can be used in the development of materials with unique properties due to the presence of silicon and selenium.

Mechanism of Action

The mechanism by which Trimethyl[1-(phenylselanyl)pentadecyl]silane exerts its effects is largely dependent on the specific application. In biological systems, selenium-containing compounds can act as antioxidants by neutralizing reactive oxygen species. The silicon atom in the compound can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Trimethyl[1-(phenylselanyl)pentadecyl]silane can be compared with other organoselenium and organosilicon compounds:

    Trimethylsilyl compounds: These compounds, such as trimethylsilyl chloride, are widely used in organic synthesis for silylation reactions.

    Phenylselanyl compounds: Compounds like diphenyl diselenide are known for their antioxidant properties.

    Organosilicon compounds: Compounds like hexamethyldisilane are used in various industrial applications.

The uniqueness of this compound lies in its combination of silicon and selenium, which imparts distinct chemical and biological properties.

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